1,3,5-Dodecatriene
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Overview
Description
1,3,5-Dodecatriene is an organic compound with the molecular formula C12H20. It is a linear triene, meaning it contains three double bonds within its carbon chain. This compound is part of the larger family of polyenes, which are characterized by multiple carbon-carbon double bonds. The presence of these double bonds gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Dodecatriene can be synthesized through various methods, one of which involves the cyclotrimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride. The reaction typically occurs in a toluene medium at temperatures ranging from 40°C to 80°C .
Industrial Production Methods: The industrial production of this compound often involves the selective trimerization of butadiene. This method has been commercially used since the 1960s and remains a significant process for producing medium-ring compounds .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Dodecatriene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into saturated hydrocarbons.
Substitution: The double bonds in this compound make it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bonds.
Common Reagents and Conditions:
Oxidizing Agents: Boric acid and nitric acid are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.
Electrophilic Reagents: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in substitution reactions.
Major Products:
Oxidation: Dodecanedioic acid
Reduction: Saturated hydrocarbons
Substitution: Halogenated or hydrogenated derivatives of this compound
Scientific Research Applications
1,3,5-Dodecatriene has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism by which 1,3,5-Dodecatriene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions include electrophilic addition, oxidation, and reduction, which are facilitated by the compound’s structure and reactivity .
Comparison with Similar Compounds
1,5,9-Cyclododecatriene: A cyclic triene with similar reactivity but different structural properties.
1,3,11-Dodecatriene: Another linear triene with a different arrangement of double bonds.
Uniqueness: 1,3,5-Dodecatriene is unique due to its specific arrangement of double bonds, which gives it distinct reactivity and chemical properties compared to other trienes. Its linear structure allows for different types of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
72084-21-0 |
---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
dodeca-1,3,5-triene |
InChI |
InChI=1S/C12H20/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12H2,2H3 |
InChI Key |
YTPLVOOAFADQJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC=CC=C |
Origin of Product |
United States |
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